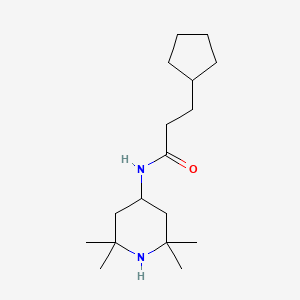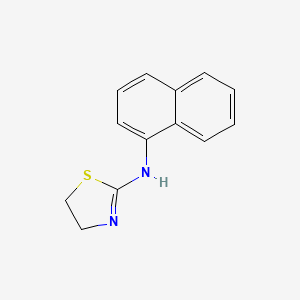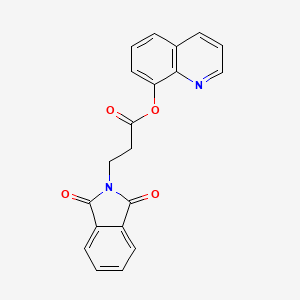
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, also known as CPP-109, is a chemical compound that has been extensively studied for its potential use in treating addiction and other neurological disorders.
Mecanismo De Acción
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide works by inhibiting the enzyme that breaks down cocaine and alcohol in the body, leading to increased levels of these substances in the brain. This in turn leads to a decrease in cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects
This compound has been shown to increase levels of dopamine in the brain, which is associated with feelings of pleasure and reward. It has also been shown to decrease levels of glutamate, which is associated with excitotoxicity and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is its specificity for the enzyme that breaks down cocaine and alcohol, which reduces the risk of off-target effects. However, it can be difficult to work with in lab experiments due to its low solubility and stability.
Direcciones Futuras
There are several future directions for research on 3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide. One area of interest is its potential use in treating other addictions, such as opioid addiction. Another area of interest is its potential use in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is synthesized by reacting cyclopentyl bromide with 2,2,6,6-tetramethyl-4-piperidinone to form 3-cyclopentyl-2,2,6,6-tetramethyl-4-piperidone, which is then reacted with propanoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
3-cyclopentyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been extensively studied for its potential use in treating addiction, particularly cocaine and alcohol addiction. It has also shown promise in treating other neurological disorders such as Tourette's syndrome, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
3-cyclopentyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-16(2)11-14(12-17(3,4)19-16)18-15(20)10-9-13-7-5-6-8-13/h13-14,19H,5-12H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOBGGZLJZFRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5795424.png)

![5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)





![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)

![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)
